molecular formula C21H19ClN2O3 B3019461 2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]-6-methylpyridine-3-carboxamide CAS No. 1147693-29-5

2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]-6-methylpyridine-3-carboxamide

Cat. No. B3019461
CAS RN: 1147693-29-5
M. Wt: 382.84
InChI Key: RLRKEMCDKMTXEK-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]-6-methylpyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as "Compound X" in scientific literature. In

Mechanism of Action

The mechanism of action of Compound X involves the inhibition of various signaling pathways that are involved in inflammation, cancer, and viral replication. The compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. It has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell proliferation and survival. In addition, the compound has been shown to inhibit the replication of HIV and Hepatitis C virus by targeting viral proteases.
Biochemical and Physiological Effects:
Compound X has been shown to have both biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating caspases. In addition, the compound has been shown to inhibit viral replication by targeting viral proteases.

Advantages and Limitations for Lab Experiments

One of the advantages of Compound X is that it is relatively easy to synthesize and purify. The compound has also been shown to have low toxicity in vitro and in vivo. However, one of the limitations of Compound X is that it has poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on Compound X. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to test the efficacy of the compound in animal models of various diseases, including cancer and viral infections. In addition, the development of new formulations of the compound that improve its solubility and bioavailability could expand its potential therapeutic applications.
Conclusion:
In conclusion, Compound X is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. The mechanism of action of Compound X involves the inhibition of various signaling pathways that are involved in inflammation, cancer, and viral replication. The compound has both biochemical and physiological effects and has been shown to have low toxicity. There are several future directions for the research on Compound X, including optimizing the synthesis method and testing the efficacy of the compound in animal models of various diseases.

Synthesis Methods

The synthesis of Compound X involves the reaction of 2-chloro-6-methylpyridine-3-carboxylic acid with 2-(4-ethoxyphenoxy)aniline in the presence of a coupling agent. The resulting compound is then chlorinated to yield 2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]-6-methylpyridine-3-carboxamide. The synthesis method has been optimized to yield high purity and high yield of the desired compound.

Scientific Research Applications

Compound X has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been tested in vitro and in vivo for its efficacy against various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also been tested for its ability to inhibit viral replication, including HIV and Hepatitis C virus.

properties

IUPAC Name

2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]-6-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c1-3-26-15-9-11-16(12-10-15)27-19-7-5-4-6-18(19)24-21(25)17-13-8-14(2)23-20(17)22/h4-13H,3H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRKEMCDKMTXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=C(N=C(C=C3)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]-6-methylpyridine-3-carboxamide

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